molecular formula C21H18N6O3 B2709625 N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 893935-25-6

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2709625
CAS No.: 893935-25-6
M. Wt: 402.414
InChI Key: OWCURDWCEREISM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an acetylphenyl group and a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The acetylphenyl group is then introduced via acylation reactions, using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate
  • Acetamide, N-[4-(3-oxo-4-morpholinyl)phenyl]

Uniqueness

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide stands out due to its unique triazolopyrimidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3/c1-13-4-3-5-17(10-13)27-20-19(24-25-27)21(30)26(12-22-20)11-18(29)23-16-8-6-15(7-9-16)14(2)28/h3-10,12H,11H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCURDWCEREISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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